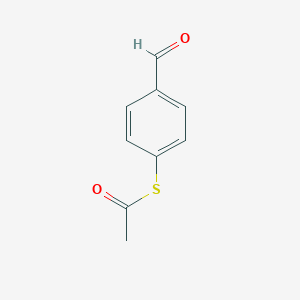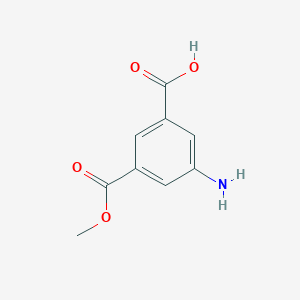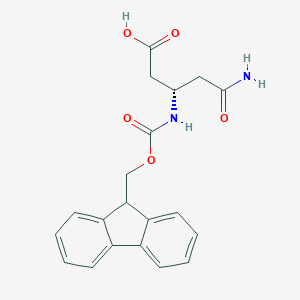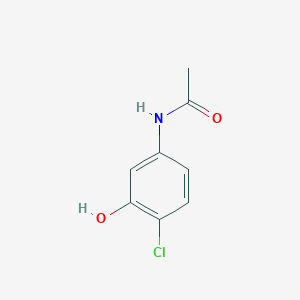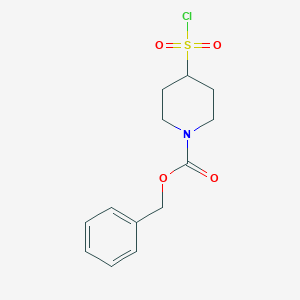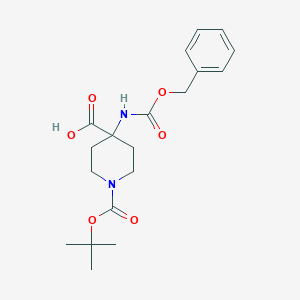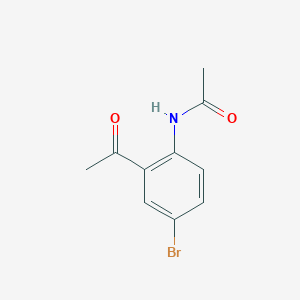![molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8](/img/structure/B112484.png)
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic organic compound with the molecular formula C17H21ClN2O4 This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring
Preparation Methods
The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:
Starting Materials: The synthesis begins with 4-chloropiperidine and 1,4-dichlorobutane as the primary starting materials.
Formation of Intermediate: These starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic intermediate.
Protection with Boc Group: The intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Final Product: The final product, 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one, is obtained after purification steps, such as recrystallization or chromatography
Chemical Reactions Analysis
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Scientific Research Applications
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound serves as a building block for the development of chemical probes and bioactive molecules.
Material Science: Its unique spirocyclic structure makes it a candidate for the design of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can be compared with other spirocyclic compounds, such as:
6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Lacks the Boc protecting group, making it more reactive.
6-fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: The parent compound without any halogen substitution, offering different chemical properties
Properties
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 |
Source


|
| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332187-61-8 |
Source


|
| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


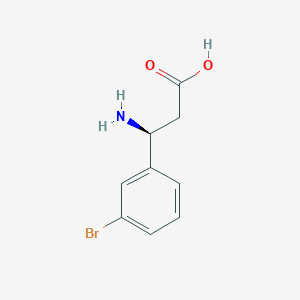
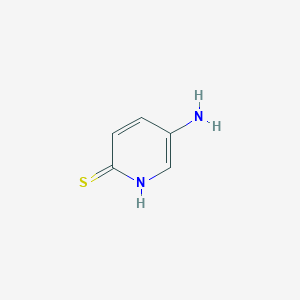
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
